Piperonyl acetone

Description

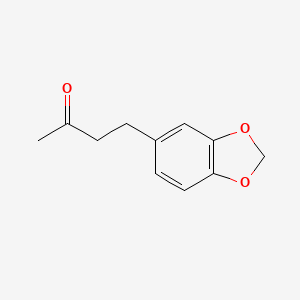

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(12)2-3-9-4-5-10-11(6-9)14-7-13-10/h4-6H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJLGGWGVLADDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047161 | |

| Record name | 4-(1,3-Benzodioxol-5-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless crystals or white crystalline solid; Intensely sweet, floral aroma | |

| Record name | 4-(3,4-Methylenedioxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-(3,4-Methylenedioxyphenyl)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2025/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

176.00 °C. @ 17.00 mm Hg | |

| Record name | 4-(3,4-Methylenedioxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils; insoluble in water, Soluble (in ethanol) | |

| Record name | 4-(3,4-Methylenedioxyphenyl)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2025/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

55418-52-5 | |

| Record name | Dulcinyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55418-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperonyl acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055418525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55418-52-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 4-(1,3-benzodioxol-5-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(1,3-Benzodioxol-5-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-benzodioxol-5-yl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(3,4-METHYLENEDIOXYPHENYL)-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/081VVC9H34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(3,4-Methylenedioxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

55 °C | |

| Record name | 4-(3,4-Methylenedioxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of Piperonyl Acetone (B3395972) and its Unsaturated Analogue

This technical guide provides a comprehensive overview of the chemical properties and structure of piperonyl acetone, a compound of interest in various scientific domains. For clarity, this document distinguishes between the saturated form, 4-(1,3-benzodioxol-5-yl)butan-2-one, and its unsaturated precursor, (E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one, also known as piperonylidene acetone.

Chemical Structure and Identification

This compound and its unsaturated analogue are aromatic compounds characterized by a 1,3-benzodioxole (B145889) functional group. The key structural difference lies in the saturation of the butane (B89635) side chain.

(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one (Piperonylidene Acetone)

This compound is the unsaturated version, often formed from the condensation of piperonal (B3395001) and acetone.

-

IUPAC Name: (E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one[1]

-

Synonyms: Piperonylidene acetone, Piperonalacetone, 3,4-(Methylenedioxy)benzalacetone[1][2][3]

-

Molecular Formula: C₁₁H₁₀O₃[1]

-

SMILES: CC(=O)/C=C/C1=CC2=C(C=C1)OCO2[1]

4-(1,3-Benzodioxol-5-yl)butan-2-one (this compound)

This is the saturated form, typically produced by the hydrogenation of piperonylidene acetone.

-

IUPAC Name: 4-(1,3-Benzodioxol-5-yl)butan-2-one[4]

-

Synonyms: Dulcinyl, 4-(3,4-Methylenedioxyphenyl)-2-butanone[2][4][5]

The chemical structures of these two compounds are visualized below.

References

- 1. Piperonylidene acetone | C11H10O3 | CID 6040503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Piperonal acetone | SIELC Technologies [sielc.com]

- 4. metabolites.alfa-chemistry.com [metabolites.alfa-chemistry.com]

- 5. This compound|lookchem [lookchem.com]

Spectroscopic Profile of Piperonyl Acetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for piperonyl acetone (B3395972) (also known as 4-(1,3-benzodioxol-5-yl)butan-2-one), a compound of interest in various chemical and pharmaceutical research fields. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Gas Chromatography-Mass Spectrometry (GC-MS) data, supplemented with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables provide a structured summary of the key spectroscopic data for piperonyl acetone, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.709 | d | 1H | Ar-H |

| 6.666 | d | 1H | Ar-H |

| 6.622 | dd | 1H | Ar-H |

| 5.902 | s | 2H | O-CH₂-O |

| 2.800 | t | 2H | Ar-CH₂- |

| 2.710 | t | 2H | -CH₂-C=O |

| 2.127 | s | 3H | -C(=O)-CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 208.2 | C=O |

| 147.7 | Ar-C-O |

| 145.9 | Ar-C-O |

| 135.2 | Ar-C |

| 121.3 | Ar-C-H |

| 109.0 | Ar-C-H |

| 108.3 | Ar-C-H |

| 100.8 | O-CH₂-O |

| 44.9 | -CH₂-C=O |

| 30.7 | -C(=O)-CH₃ |

| 29.5 | Ar-CH₂- |

Solvent: CDCl₃

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3020 | Medium | Aromatic C-H Stretch |

| ~2900 | Medium | Aliphatic C-H Stretch |

| ~1715 | Strong | C=O Stretch (Ketone) |

| ~1600, ~1490, ~1440 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | C-O-C Asymmetric Stretch (Ether) |

| ~1040 | Strong | C-O-C Symmetric Stretch (Ether) |

Table 4: GC-MS Spectroscopic Data of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 192.0 | 60.8 | [M]⁺ (Molecular Ion) |

| 135.0 | 100.0 | [M - CH₂COCH₃]⁺ |

| 91.0 | 12.5 | Tropylium ion or related fragment |

| 77.0 | 10.7 | Phenyl fragment |

| 65.0 | 6.1 | |

| 51.0 | 6.3 | |

| 43.0 | 14.3 | [CH₃CO]⁺ |

| 39.0 | 3.4 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is utilized.

-

Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

-

A wider spectral width of approximately 220 ppm is used.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the complete relaxation of quaternary carbons.

-

A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:

-

Sample Preparation: A small amount of solid this compound is placed directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded first.

-

The sample is then placed on the crystal, and the anvil is lowered to ensure good contact.

-

The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 mg/mL).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

Gas Chromatography:

-

A capillary column (e.g., 30 m x 0.25 mm i.d., coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane) is employed for separation.

-

Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

The injector temperature is set to 250°C.

-

A temperature program is used for the oven, for example, starting at 100°C, holding for 1 minute, then ramping up to 280°C at a rate of 10°C/min.

-

-

Mass Spectrometry:

-

The ion source temperature is maintained at approximately 230°C.

-

Electron ionization is performed at a standard energy of 70 eV.

-

The mass analyzer is set to scan a mass range of m/z 40-400.

-

-

Data Analysis: The resulting chromatogram shows the retention time of this compound, and the mass spectrum of the corresponding peak is analyzed for its molecular ion and fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide on the Solubility and Stability of 1-(1,3-benzodioxol-5-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 1-(1,3-benzodioxol-5-yl)propan-2-one, a compound of interest in various scientific domains. Due to the limited availability of direct experimental data in publicly accessible literature, this document outlines the predicted properties based on its chemical structure and provides detailed, standardized experimental protocols for researchers to determine these parameters empirically.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)propan-2-one | N/A |

| Molecular Formula | C10H10O3 | N/A |

| Molecular Weight | 178.18 g/mol | N/A |

| Appearance | Expected to be a crystalline solid or an oil | Inferred |

| CAS Number | 4676-39-5 | N/A |

Solubility Profile

The solubility of an organic compound is primarily dictated by its polarity and the principle of "like dissolves like." 1-(1,3-benzodioxol-5-yl)propan-2-one possesses both polar (ketone and ether groups) and nonpolar (aromatic ring and alkyl chain) characteristics, suggesting a degree of solubility in a range of solvents.

Predicted Solubility:

-

Polar Protic Solvents (e.g., Water, Ethanol (B145695), Methanol): Limited to moderate solubility is expected. The presence of the ketone group allows for hydrogen bonding with protic solvents, but the larger nonpolar benzene (B151609) ring structure may hinder extensive dissolution in water. Solubility is expected to be higher in alcohols like ethanol and methanol (B129727) compared to water.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile (B52724), DMSO, THF): Good solubility is predicted in these solvents due to favorable dipole-dipole interactions with the ketone group.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): Moderate to good solubility is expected, driven by the nonpolar aromatic and alkyl portions of the molecule.

Quantitative Solubility Data:

| Solvent | Temperature (°C) | Solubility (g/L) | Method |

| Water | 25 | Data to be determined | Shake-flask method |

| Ethanol | 25 | Data to be determined | Shake-flask method |

| Acetone | 25 | Data to be determined | Shake-flask method |

| Hexane | 25 | Data to be determined | Shake-flask method |

Stability Profile

The stability of 1-(1,3-benzodioxol-5-yl)propan-2-one can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing or reducing agents. The ketone and benzodioxole functional groups are the most likely sites for degradation.

Potential Degradation Pathways:

-

Hydrolysis: The ether linkages in the benzodioxole ring could be susceptible to cleavage under strong acidic conditions.

-

Oxidation: The benzylic position (the CH2 group adjacent to the aromatic ring) could be susceptible to oxidation.

-

Photodegradation: Aromatic ketones can be susceptible to degradation upon exposure to UV light.

-

Thermal Decomposition: At elevated temperatures, decomposition can occur, potentially leading to the release of carbon monoxide and carbon dioxide.[1]

Summary of Stability under Stress Conditions:

| Condition | Expected Stability | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl) | Potentially unstable | Products of benzodioxole ring opening |

| Basic (e.g., 0.1 M NaOH) | Likely stable | Data to be determined |

| Oxidative (e.g., H2O2) | Potentially unstable | Oxidized byproducts |

| Thermal (e.g., 70°C) | May degrade over time | Decomposition products |

| Photolytic (e.g., UV light) | Potentially unstable | Photodegradation products |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of 1-(1,3-benzodioxol-5-yl)propan-2-one.

This protocol provides a systematic approach to classify the solubility of the compound in various solvents.[2][3]

Materials:

-

1-(1,3-benzodioxol-5-yl)propan-2-one

-

Test tubes

-

Vortex mixer

-

Solvents: Water, 5% HCl, 5% NaOH, 5% NaHCO3, Diethyl ether

Procedure:

-

Add approximately 25 mg of the compound to a test tube.

-

Add 0.75 mL of the first solvent (water) in portions, vortexing after each addition.

-

Observe if the compound dissolves completely.

-

If soluble in water, test its pH with litmus (B1172312) paper to determine if it's an acidic or basic compound.[3]

-

If insoluble in water, proceed to test its solubility in 5% NaOH. If it dissolves, it is likely a weak acid.

-

If insoluble in 5% NaOH, test its solubility in 5% HCl. If it dissolves, it is likely a base.

-

If insoluble in all the above, its solubility in organic solvents like diethyl ether can be tested.

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.[4]

Materials:

-

1-(1,3-benzodioxol-5-yl)propan-2-one

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of the compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25°C).

-

Shake the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the suspension to settle.

-

Centrifuge the sample to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.

-

Calculate the solubility in g/L or mol/L.

This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.[5][6][7]

Materials:

-

1-(1,3-benzodioxol-5-yl)propan-2-one

-

Stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol)

-

0.1 M HCl, 0.1 M NaOH, 3% H2O2

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV or LC-MS system

Procedure:

-

Acidic Degradation: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and analyze by HPLC.[5]

-

Basic Degradation: Mix equal volumes of the stock solution and 0.1 M NaOH. Follow the same incubation and analysis procedure as for acidic degradation, neutralizing with 0.1 M HCl.

-

Oxidative Degradation: Mix the stock solution with a solution of 3% H2O2. Incubate at room temperature and analyze at various time points.

-

Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven (e.g., 70°C) and analyze at various time points.[5]

-

Photodegradation: Expose a sample of the stock solution to a light source in a photostability chamber, ensuring a control sample is protected from light. Analyze both samples at various time points.[5]

-

Analysis: Analyze all samples using a suitable stability-indicating HPLC method that can separate the parent compound from its degradation products. The percentage of remaining parent compound and the formation of degradation products should be quantified.

Visualizations

The following diagrams illustrate the workflows for determining solubility and stability.

Caption: A flowchart for the systematic qualitative solubility analysis of an organic compound.

Caption: An overview of the experimental workflow for conducting forced degradation stability studies.

References

- 1. fishersci.com [fishersci.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. scribd.com [scribd.com]

- 4. quora.com [quora.com]

- 5. benchchem.com [benchchem.com]

- 6. enamine.net [enamine.net]

- 7. Frontiers | Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients [frontiersin.org]

An In-depth Technical Guide on the Historical Context of Piperonyl Methyl Ketone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonyl Methyl Ketone, formally known as 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) or PMK, is a chemical compound with a significant and varied history. It consists of a phenylacetone (B166967) structure substituted with a methylenedioxy functional group.[1][2] Initially explored for its potential in fragrances and as a building block in the synthesis of insecticides, its notoriety grew primarily due to its role as a crucial precursor in the synthesis of 3,4-methylenedioxy-N-methylamphetamine (MDMA), commonly known as ecstasy.[1][2] This guide provides a comprehensive overview of the historical evolution of MDP2P synthesis, detailing the key chemical pathways, experimental protocols, and the regulatory landscape that has shaped its production.

Early Synthetic Routes: The Isosafrole Oxidation Era

The most historically significant and foundational methods for synthesizing MDP2P originate from naturally occurring precursors, primarily safrole and its isomer, isosafrole. Safrole can be extracted from the essential oil of the sassafras tree.

1. Isomerization of Safrole to Isosafrole

The initial step in many classic syntheses involves the isomerization of safrole to the more reactive isosafrole. This is typically achieved by heating safrole in the presence of a strong base.

2. Peroxyacid Oxidation of Isosafrole

One of the earliest and most common methods for converting isosafrole to MDP2P is through oxidation with a peroxyacid.[1][2][3] This reaction proceeds via the formation of an epoxide intermediate, which then undergoes rearrangement to the ketone.[3] Performic acid, generated in situ from formic acid and hydrogen peroxide, was a frequently used reagent.[3]

-

Reaction Mechanism: The peracid transfers an oxygen atom to the double bond of isosafrole, forming a strained epoxide ring.[3] In the acidic reaction medium, the epoxide is opened to form a glycol ester. Subsequent heating with a dilute strong acid, like sulfuric acid, hydrolyzes the ester and facilitates a pinacol-type rearrangement to yield MDP2P.[3]

The Advent of Direct Oxidation: The Wacker Process

A significant advancement in MDP2P synthesis was the application of the Wacker oxidation process. This method allows for the direct conversion of safrole to MDP2P without the need for prior isomerization to isosafrole, offering a more streamlined approach.[4][5]

-

Reaction Mechanism: The Wacker process utilizes a palladium(II) chloride catalyst in an aqueous medium.[6] The palladium catalyst activates the alkene (safrole's allyl group) for nucleophilic attack by water. A co-catalyst, such as copper(II) chloride, is used to reoxidize the resulting palladium(0) back to its active palladium(II) state, allowing for a catalytic cycle. Air or pure oxygen typically serves as the ultimate oxidizing agent.[6][7]

Alternative Precursors and Modern Developments

As regulatory controls on safrole and isosafrole tightened, alternative synthetic routes from non-controlled precursors were developed.

1. Synthesis from Piperonal (B3395001) (Heliotropin)

MDP2P can be synthesized from piperonal, a compound used in the fragrance industry. A common route involves a Henry reaction (nitroaldol condensation) with nitroethane to form 1-(3,4-methylenedioxyphenyl)-2-nitropropene. Subsequent reduction of this nitroalkene yields MDP2P. Another historical method involves the Darzens condensation of piperonal with an α-haloester, followed by hydrolysis and decarboxylation.[8]

2. Synthesis from "Designer" Precursors

In recent years, to circumvent precursor regulations, clandestine chemistry has shifted towards using "designer" or "masked" precursors like PMK glycidate and PMK glycidic acid.[9] These compounds are chemically very similar to MDP2P and can be readily converted to the final ketone. This has prompted regulatory bodies to control these new chemicals as well.[9][10][11]

Quantitative Data Summary

The yields of historical MDP2P synthesis methods have varied significantly based on the specific protocol, scale, and purity of reagents.

| Synthesis Route | Precursor | Key Reagents | Reported Yield | References |

| Isomerization & Peracid Oxidation | Safrole / Isosafrole | Strong base (for isomerization), Performic acid, H₂SO₄ | 50-75% | [3][12][13] |

| Wacker Oxidation | Safrole | PdCl₂, CuCl₂, O₂ (air) | Variable, can be high | [4][5][6] |

| Darzens Condensation | Piperonal | Ethyl α-bromopropionate, Sodium ethoxide | ~45% | [8] |

| Via Isosafrole Epoxide | Isosafrole | Bromine, KOH, Heat (for rearrangement) | ~70% (overall from dibromide) | [14] |

Experimental Protocols

Protocol 1: Isomerization of Safrole and Performic Acid Oxidation of Isosafrole

This protocol is a generalized representation based on historical literature.

Part A: Isomerization of Safrole to Isosafrole

-

Reaction Setup: A round-bottom flask is equipped with a reflux condenser.

-

Reagents: Safrole is added to a solution of potassium hydroxide (B78521) in a high-boiling solvent like ethanol.

-

Procedure: The mixture is heated to reflux for several hours.

-

Workup: After cooling, the reaction mixture is diluted with water and extracted with a non-polar solvent (e.g., diethyl ether). The organic layer is washed, dried, and the solvent is removed to yield crude isosafrole, which is often purified by vacuum distillation.

Part B: Performic Acid Oxidation of Isosafrole to MDP2P

-

Reagent Preparation (Performic Acid): Hydrogen peroxide (e.g., 30%) is added cautiously to formic acid (e.g., 88-90%) in a reaction vessel, often cooled in an ice bath.

-

Oxidation: Isosafrole, optionally dissolved in a co-solvent like acetone, is added to the prepared performic acid solution.[3] The reaction is stirred, and the temperature is maintained, often between 20-40°C.

-

Hydrolysis and Rearrangement: After the initial oxidation, the mixture is heated with a dilute solution of sulfuric acid (e.g., 15%) for several hours to facilitate the hydrolysis of the intermediate glycol ester and its rearrangement to MDP2P.[3]

-

Workup: The mixture is cooled, neutralized, and extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is evaporated. The resulting crude MDP2P is then purified by vacuum distillation.

Protocol 2: Wacker Oxidation of Safrole

This protocol is a generalized representation of the palladium-catalyzed direct oxidation.

-

Catalyst Solution: Palladium(II) chloride and a stoichiometric amount of copper(II) chloride are dissolved in an aqueous solvent, often containing a co-solvent like methanol (B129727) or dimethylformamide to improve solubility.[6]

-

Reaction Setup: The reaction is carried out in a vessel capable of being pressurized and agitated, equipped with an inlet for an oxidant (air or oxygen).

-

Procedure: Safrole is added to the catalyst solution. The vessel is sealed and pressurized with air (e.g., to 40 psi).[6] The mixture is shaken vigorously. The reaction is often exothermic and may require cooling. The progress can be monitored by the consumption of oxygen.

-

Workup: After the reaction is complete, the catalyst is often precipitated (e.g., by adding a reducing agent). The mixture is then filtered, and the filtrate is extracted with an organic solvent (e.g., dichloromethane).[6] The organic layers are combined, washed, dried, and the solvent is removed. The crude product is purified by vacuum distillation.

Visualizations (Graphviz DOT)

Logical Relationship of Key Precursors

Caption: Key natural and synthetic precursors leading to the synthesis of Piperonyl Methyl Ketone (MDP2P).

Experimental Workflow: Isosafrole Peracid Oxidation

Caption: Generalized workflow for the synthesis of MDP2P via the peracid oxidation of isosafrole.

Signaling Pathway: Wacker Oxidation Catalytic Cycle

Caption: Simplified catalytic cycle for the Wacker oxidation of safrole to produce MDP2P.

Regulatory Context and Conclusion

The history of piperonyl methyl ketone synthesis is inextricably linked to the rise of MDMA as a recreational drug. As law enforcement and regulatory agencies became aware of its role as a key precursor, international controls were put in place. MDP2P, along with safrole and isosafrole, is now a List I chemical under the U.S. Drug Enforcement Administration (DEA) and a Category 1 precursor in the European Union.[1] These regulations have significantly impacted the legitimate chemical industry and have driven the evolution of clandestine synthesis routes toward less-controlled starting materials.[9][10][11]

For researchers and professionals in drug development, understanding this historical and chemical context is vital. It informs the impurity profiling of seized substances, aids in the development of analytical standards for forensic science, and provides insight into the chemical ingenuity employed to circumvent legal controls. The synthetic pathways to MDP2P, from classic organic reactions to modern catalytic processes, offer a compelling case study in the dual nature of chemical synthesis and its societal impact.

References

- 1. 3,4-Methylenedioxyphenylpropan-2-one - Wikipedia [en.wikipedia.org]

- 2. Piperonyl methyl ketone|4676-39-5 - MOLBASE Encyclopedia [m.molbase.com]

- 3. The Peracid Oxidation of Isosafrole: A Review - [www.rhodium.ws] [erowid.org]

- 4. Synthesis by-products from the Wacker oxidation of safrole in methanol using rho-benzoquinone and palladium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. KRV/SRV: Aerobic Wacker Oxidation of Safrole to MDP2P - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. unlimitedsciences.org [unlimitedsciences.org]

- 8. Piperonal -> MDP2P -> MDA Synth, anno 1943 , Hive Methods Discourse [chemistry.mdma.ch]

- 9. Federal Register :: Request Access [unblock.federalregister.gov]

- 10. incb.org [incb.org]

- 11. unis.unvienna.org [unis.unvienna.org]

- 12. sciencemadness.org [sciencemadness.org]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. MDP2P from isosafrole via the dibromide, bromohydrin and epoxide - [www.rhodium.ws] [chemistry.mdma.ch]

physical properties of piperonyl acetone (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of piperonyl acetone (B3395972), also known by its IUPAC name, 4-(1,3-benzodioxol-5-yl)butan-2-one. The information herein is curated for professionals in research and development who require precise data for experimental design, chemical synthesis, and formulation development. This document details the boiling point and density of piperonyl acetone, outlines standard experimental methodologies for their determination, and provides visual workflows for these procedures.

Quantitative Physical Properties

The physical constants of this compound are critical for its handling, purification, and use in various applications. The following table summarizes the key quantitative data available for its boiling point and density. It is important to note that the boiling point is significantly influenced by ambient pressure.

| Physical Property | Value | Conditions |

| Boiling Point | 294.5 °C | at 760 mmHg[1] |

| 176 °C | at 17 mmHg[1] | |

| Density | 1.175 g/cm³ | Standard Conditions |

| 1.175 ± 0.06 g/cm³ | Predicted |

Experimental Protocols for Property Determination

While specific experimental protocols for the determination of this compound's physical properties are not extensively detailed in publicly available literature, standard organic chemistry methodologies are applicable. Below are detailed descriptions of common and reliable methods for ascertaining the boiling point and density of a liquid or low-melting solid organic compound like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Accurate determination is crucial for distillation and for characterizing the substance's purity.

a) Thiele Tube Method

This micro-method is suitable for determining the boiling point of small quantities of a substance.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube (Durham tube), rubber band or wire, heating oil (mineral oil or silicone oil), and a heat source (Bunsen burner or heating mantle).

-

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.

-

The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is suspended in a Thiele tube containing heating oil, ensuring the heat is distributed evenly by convection.

-

The Thiele tube is gently heated at the side arm.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[2]

-

b) Simple Distillation Method

For larger quantities, a simple distillation provides both purification and a boiling point measurement.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

A sample of this compound (at least 5 mL) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The sample is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser where it liquefies.

-

The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. This stable temperature is the boiling point.[2]

-

It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

-

Density Determination

Density is a fundamental physical property defined as the mass per unit volume of a substance.

a) Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

-

Apparatus: Pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube), analytical balance, and a constant temperature bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away.

-

The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.

-

The pycnometer is removed, dried on the outside, and weighed again to determine the mass of the this compound.

-

The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

-

b) Hydrometer or Electronic Densitometer Method

For a more rapid and direct measurement, a hydrometer or an electronic densitometer can be used.

-

Apparatus: Hydrometer or an electronic densitometer, and a graduated cylinder (for hydrometer).

-

Procedure (with Hydrometer):

-

A sufficient amount of liquid this compound is placed in a graduated cylinder to allow the hydrometer to float freely.

-

The hydrometer is gently lowered into the liquid until it floats.

-

The density is read directly from the scale on the hydrometer at the point where the surface of the liquid meets the stem.

-

-

Procedure (with Electronic Densitometer):

-

The instrument is calibrated according to the manufacturer's instructions, typically with deionized water.

-

A small sample of this compound is introduced into the instrument's measuring cell (often an oscillating U-tube).

-

The instrument measures the change in oscillation frequency and calculates the density, which is then displayed digitally.[3]

-

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental determination of the physical properties discussed.

References

Piperonyl Acetone: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and does not replace a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS from your supplier and follow all institutional and regulatory safety protocols.

Introduction

Piperonyl acetone (B3395972), also known as 4-(3,4-methylenedioxyphenyl)-2-butanone, is an aromatic ketone utilized as a fragrance ingredient and a chemical intermediate. Its safe handling in a research and development setting is paramount to protect personnel from potential hazards. This guide provides an in-depth overview of the known safety information, handling procedures, and personal protective equipment recommendations for piperonyl acetone.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Based on available safety data sheets, it is known to cause skin and eye irritation and may cause respiratory irritation.

Toxicological Data

Quantitative toxicological data for this compound is not extensively available in the public domain. The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment, and the findings are summarized below. For comparison, data on the related compound acetone is also provided, though it should be noted that the toxicological profiles of the two substances may differ significantly.

Table 1: Acute Toxicity Data

| Substance | Test | Species | Route | Value | Reference |

| This compound | LD50 | - | Oral | No data available | - |

| This compound | LC50 | - | Inhalation | No data available | - |

| Acetone | LD50 | Mouse | Oral | 3000 mg/kg | Sciencelab.com MSDS |

| Acetone | LC50 (4h) | Mouse | Inhalation | 44,000 mg/m³ | Sciencelab.com MSDS |

| Acetone | LD50 | Rat | Oral | 5800 mg/kg | Sciencelab.com MSDS |

| Acetone | LC50 (8h) | Rat | Inhalation | 50,100 mg/m³ | Sciencelab.com MSDS |

Table 2: Genotoxicity and Skin Sensitization

| Substance | Assay | Result | Reference |

| This compound | Genotoxicity | Not expected to be genotoxic | RIFM Safety Assessment |

| This compound | Skin Sensitization | Not expected to be a skin sensitizer | RIFM Safety Assessment |

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, based on the RIFM safety assessment summaries, the following standard toxicological assays were likely performed.

Genotoxicity Assays

-

Objective: To assess the potential of a substance to cause genetic mutations.

-

Typical Methodologies: A battery of tests is typically employed, including:

-

Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. The test substance is evaluated for its ability to cause a reversion to a state where the bacteria can synthesize histidine again.

-

In Vitro Mammalian Cell Gene Mutation Test: This assay uses mammalian cell lines to detect gene mutations induced by the test substance.

-

In Vitro Mammalian Chromosomal Aberration Test: This test assesses the potential of a substance to cause structural chromosomal abnormalities in cultured mammalian cells.

-

Repeated Dose Toxicity Studies

-

Objective: To evaluate the adverse effects of a substance following repeated administration over a prolonged period.

-

Typical Methodology: The substance is administered daily to laboratory animals (typically rats) for a set period (e.g., 28 or 90 days) via the most relevant route of exposure (e.g., oral, dermal). Clinical observations, body weight, food consumption, hematology, clinical chemistry, and organ weights are monitored. At the end of the study, a full histopathological examination is performed.

Skin Sensitization Assays

-

Objective: To determine the potential of a substance to cause allergic contact dermatitis.

-

Typical Methodologies:

-

Local Lymph Node Assay (LLNA): This in vivo test measures the proliferation of lymphocytes in the draining lymph nodes of mice following dermal application of the test substance.

-

In Vitro Methods: A number of in vitro methods are now available that assess key events in the skin sensitization pathway, such as the Direct Peptide Reactivity Assay (DPRA) and the KeratinoSens™ assay.

-

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure to this compound.

Table 3: Personal Protective Equipment Recommendations

| Protection Type | Recommendation | Specifications |

| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 compliant |

| Hand Protection | Chemical-resistant gloves | Butyl rubber is highly recommended for protection against ketones. Natural rubber may also be suitable. Nitrile, latex, and vinyl gloves are not recommended for prolonged contact.[1] |

| Skin and Body Protection | Laboratory coat | - |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Use only in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Large Spills: Evacuate the area and ventilate. Wear appropriate PPE. Prevent the spill from entering drains. Contain the spill and collect the material for disposal.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Potential Mechanism of Action: Cytochrome P450 Inhibition

This compound contains a methylenedioxyphenyl (MDP) group, a structural feature found in other compounds known to interact with cytochrome P450 (CYP450) enzymes.[2] For instance, safrole, a structurally related compound, is a known inhibitor of several CYP450 isoforms.[3] The MDP group can be metabolized by CYP450 enzymes to form a reactive carbene intermediate, which can then bind to the heme iron of the enzyme, leading to mechanism-based inhibition.[4] This inhibition can affect the metabolism of other xenobiotics.

Caption: Proposed mechanism of cytochrome P450 inhibition by this compound.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Physical and Chemical Properties

Table 4: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 55418-52-5 | MetaSci SDS |

| Molecular Formula | C₁₁H₁₂O₃ | MetaSci SDS |

| Molecular Weight | 192.21 g/mol | MetaSci SDS |

| Appearance | White crystalline powder | MetaSci SDS |

| Melting Point | 50-53 °C | MetaSci SDS |

| Boiling Point | 164-165 °C @ 12 mmHg | MetaSci SDS |

| Solubility | Insoluble in water | PubChem |

References

An In-depth Technical Guide to the Molecular Formula C10H10O3

This technical guide provides a comprehensive overview of key isomers corresponding to the molecular formula C10H10O3, with a focus on their physicochemical properties, spectral data, synthesis, and biological activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed information for laboratory use and further investigation.

Core Compounds and Physicochemical Properties

Several isomers of C10H10O3 are of significant scientific interest. The primary focus of this guide will be on the methoxycinnamic acids, methyl 4-hydroxycinnamate, and the synthetic fragrance compound, Watermelon Ketone (Calone). The quantitative physicochemical data for these compounds are summarized in Table 1 for ease of comparison.

Table 1: Physicochemical Properties of Selected C10H10O3 Isomers

| Property | 2-Methoxycinnamic acid | 3-Methoxycinnamic acid | 4-Methoxycinnamic acid | Methyl 4-hydroxycinnamate | Watermelon Ketone (Calone) |

| IUPAC Name | (E)-3-(2-methoxyphenyl)prop-2-enoic acid[1] | (E)-3-(3-methoxyphenyl)prop-2-enoic acid[2] | (E)-3-(4-methoxyphenyl)prop-2-enoic acid[3] | methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | 7-methyl-1,5-benzodioxepin-3-one[4] |

| CAS Number | 6099-03-2 | 6099-04-3[5] | 830-09-1[6] | 3943-97-3[7] | 28940-11-6[4] |

| Molecular Weight ( g/mol ) | 178.18 | 178.18[5] | 178.18[6] | 178.18 | 178.18[4] |

| Melting Point (°C) | 182-186 | 116-119[8] | 173.5[6] | 144-145[9] | 35-41[10] |

| Boiling Point (°C) | 325.05 (est.)[11] | - | 342.6 (est.)[12] | 306.62 (est.)[7] | 250-255[10] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972).[13] | - | Soluble in dimethyl sulfoxide (B87167) and methanol.[14] | Soluble in DMF, DMSO, Ethanol.[15] | Insoluble in water; soluble in ethanol, acetone, and hexane.[10] |

| logP (o/w) | 2.540[11] | - | 2.36[12] | 2.252 (est.)[7] | 1.95[16] |

Spectral Data

The structural elucidation of C10H10O3 isomers relies on various spectroscopic techniques. A summary of expected spectral characteristics is provided below.

-

¹H NMR: The proton NMR spectra of the methoxycinnamic acids and methyl 4-hydroxycinnamate are characterized by signals in the aromatic region (δ 6.5-8.0 ppm) corresponding to the substituted benzene (B151609) ring, and two doublets in the olefinic region (δ 6.0-8.0 ppm) with a large coupling constant (J ≈ 16 Hz) indicative of a trans-double bond. A singlet at approximately 3.8 ppm corresponds to the methoxy (B1213986) group protons. For methyl 4-hydroxycinnamate, an additional singlet for the ester methyl group is observed around 3.7 ppm, and a broad singlet for the hydroxyl proton. For Watermelon Ketone, the spectrum is more complex, showing signals for the aromatic protons, a singlet for the methyl group, and signals for the methylene (B1212753) protons of the dioxepinone ring.

-

¹³C NMR: The carbon NMR spectra of the methoxycinnamic acids and methyl 4-hydroxycinnamate typically show a signal for the carboxylic acid or ester carbonyl carbon around 167-170 ppm, several signals in the aromatic region (110-160 ppm), and two signals for the olefinic carbons. The methoxy carbon appears around 55 ppm. For Watermelon Ketone, a ketone carbonyl signal is observed, along with aromatic and aliphatic carbon signals.

-

Infrared (IR) Spectroscopy: The IR spectra of the cinnamic acid derivatives exhibit a strong carbonyl (C=O) stretch for the carboxylic acid or ester group (around 1680-1730 cm⁻¹), C=C stretching vibrations for the aromatic ring and the double bond (around 1600-1640 cm⁻¹), and a broad O-H stretch for the carboxylic acid hydroxyl group (around 2500-3300 cm⁻¹) or the phenolic hydroxyl group (around 3200-3600 cm⁻¹). Watermelon Ketone shows a characteristic ketone C=O stretch.

-

Mass Spectrometry (MS): The electron ionization mass spectra of these compounds typically show a molecular ion peak (M⁺) at m/z 178. Common fragmentation patterns for the cinnamic acid derivatives involve the loss of a methoxy group, a carboxyl group, or cleavage of the propenoic acid side chain.

Experimental Protocols

Synthesis

This procedure describes the synthesis of 4-methoxycinnamic acid from 4-methoxybenzaldehyde (B44291) and malonic acid.[17][18]

-

Materials: 4-methoxybenzaldehyde (p-anisaldehyde), malonic acid, pyridine, piperidine (B6355638), concentrated hydrochloric acid, ethanol.

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve 4-methoxybenzaldehyde and an excess of malonic acid in pyridine.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux for 4 hours.

-

Cool the mixture to room temperature and then pour it into a beaker containing a solution of concentrated hydrochloric acid in water at 0°C.

-

Collect the resulting white precipitate by vacuum filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from ethanol.

-

This protocol outlines a common synthetic route to Watermelon Ketone from 4-methylcatechol (B155104).[4][10][19]

-

Materials: 4-methylcatechol, 1,3-dichloroacetone (B141476), sodium carbonate, toluene (B28343), an organic base (e.g., triethylamine (B128534) or diethylamine), a catalyst (e.g., potassium iodide or ammonium (B1175870) iodide), butanone (optional), acetone, n-hexane.

-

Procedure:

-

In a four-necked round-bottom flask under a nitrogen atmosphere, react 4-methylcatechol with a sodium carbonate solution at 60-80°C.

-

Add toluene and heat to remove water azeotropically.

-

Cool the mixture and add an organic base and a catalyst.

-

Slowly add a solution of 1,3-dichloroacetone in a suitable solvent (e.g., butanone or methanol) and maintain the temperature at 60-80°C for 3-5 hours.

-

After cooling, filter the crude product and wash it with a sodium sulfate (B86663) solution until neutral.

-

Purify the product by reduced pressure distillation followed by recrystallization from a mixture of acetone and n-hexane to yield white crystals of Watermelon Ketone.

-

Analytical Methods

A reversed-phase HPLC method can be employed for the analysis of methoxycinnamic acids.[20][21][22][23]

-

Column: C18 column (e.g., 25 cm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution system using a mixture of an aqueous acidic solution (e.g., 0.5% acetic acid or phosphoric acid in water) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 310 nm or 330 nm.

-

Injection Volume: 10 µL.

-

Note: For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid.

Biological Activity and Signaling Pathways

Methoxycinnamic Acids and Methyl 4-hydroxycinnamate

Derivatives of cinnamic acid are known to possess a range of biological activities.

-

Antifungal Activity: Methyl 4-hydroxycinnamate has demonstrated antifungal properties against various fungi, including Aspergillus species.[24]

-

Antioxidant Activity: Many phenolic compounds, including cinnamic acid derivatives, exhibit antioxidant properties by scavenging free radicals.

-

Anti-hyperglycemic Effect: 4-Methoxycinnamic acid has been shown to exert an anti-hyperglycemic effect by stimulating insulin (B600854) secretion from the pancreas, suggesting its potential as a therapeutic agent for type 2 diabetes.[14][25]

While the precise signaling pathways for all these activities are not fully elucidated in the provided context, the insulin secretion-stimulating effect of 4-methoxycinnamic acid likely involves the modulation of pancreatic β-cell function. A plausible, though generalized, pathway is depicted below.

Watermelon Ketone (Calone)

The primary biological effect of Watermelon Ketone is its interaction with olfactory receptors, leading to the perception of its characteristic "marine" or "watermelon" scent.[4] It has also been noted to reduce the olfactory impact of stress-related odors in human apocrine secretions through cross-adaptation.[16]

Conclusion

The molecular formula C10H10O3 encompasses a diverse range of isomers with varied chemical, physical, and biological properties. The methoxycinnamic acids and their derivatives show promise in the pharmaceutical and nutraceutical fields, particularly due to their antioxidant and anti-hyperglycemic activities. Watermelon Ketone remains a significant compound in the fragrance industry. This guide provides a foundational understanding of these key isomers, offering detailed protocols and data to support further research and development. Future investigations should focus on elucidating the specific molecular targets and signaling pathways to fully harness the therapeutic potential of these compounds.

References

- 1. 2-Methoxycinnamic acid | C10H10O3 | CID 734154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxycinnamic Acid | C10H10O3 | CID 637668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methoxycinnamic Acid | C10H10O3 | CID 699414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy calone (EVT-293234) | 28940-11-6 [evitachem.com]

- 5. 3-甲氧基肉桂酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. methyl 4-hydroxycinnamate, 3943-97-3 [thegoodscentscompany.com]

- 8. 3-Methoxycinnamic acid | 6099-04-3 [chemicalbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chemcess.com [chemcess.com]

- 11. (E)-2-methoxycinnamic acid, 1011-54-7 [thegoodscentscompany.com]

- 12. 4-Methoxycinnamic acid | CAS#:830-09-1 | Chemsrc [chemsrc.com]

- 13. 2-Methoxycinnamic acid CAS#: 6099-03-2 [m.chemicalbook.com]

- 14. 4-Methoxycinnamic acid | 830-09-1 [chemicalbook.com]

- 15. caymanchem.com [caymanchem.com]

- 16. Watermelon Ketone | 28940-11-6 [chemicalbook.com]

- 17. websites.umich.edu [websites.umich.edu]

- 18. 4-METHOXYCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]

- 19. Synthesis method of watermelon ketone - Eureka | Patsnap [eureka.patsnap.com]

- 20. Separation of 4-Methoxy-(2E)-cinnamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 21. d-nb.info [d-nb.info]

- 22. researchgate.net [researchgate.net]

- 23. public.pensoft.net [public.pensoft.net]

- 24. Methyl 4-hydroxycinnamate | 19367-38-5 [chemicalbook.com]

- 25. echemi.com [echemi.com]

Regulatory Status of Piperonyl Methyl Ketone (PMK) as a Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonyl methyl ketone (PMK), also known as 3,4-methylenedioxyphenylpropan-2-one (MDP2P), is a chemical compound primarily recognized for its role as a key precursor in the synthesis of 3,4-methylenedioxy-N-methylamphetamine (MDMA), commonly known as ecstasy.[1][2][3] Due to its critical function in the illicit manufacture of this controlled substance, PMK is subject to stringent regulatory controls at both international and national levels. This guide provides a comprehensive overview of the regulatory landscape governing PMK, its classification, and the implications for legitimate research and industrial applications.

The compound is an organic substance with the molecular formula C₁₀H₁₀O₃.[3] It is typically synthesized from safrole or its isomer, isosafrole, through oxidation processes.[1][2][3] Given its importance in clandestine drug production, authorities worldwide have implemented measures to monitor and control its trade and use.[3]

International and National Regulatory Frameworks

The control of PMK is harmonized internationally through conventions and implemented through the national legislation of signatory countries. The primary goal of these regulations is to prevent the diversion of PMK from legitimate channels to illicit drug manufacturing operations.

United Nations

The United Nations has been at the forefront of international efforts to control drug precursors. Under the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988, PMK is classified as a Table I precursor.[1][4] This classification subjects the substance to the highest level of international control, requiring countries to implement strict measures for its monitoring and trade. The International Narcotics Control Board (INCB) plays a crucial role in monitoring the licit trade of precursors and assisting countries in preventing their diversion.[4]

United States

In the United States, the Drug Enforcement Administration (DEA) is responsible for regulating controlled substances and their precursors. PMK is classified as a List I chemical under the Controlled Substances Act (CSA).[1][2][3][5] This designation imposes stringent regulatory requirements on the manufacture, distribution, import, and export of PMK. Any entity wishing to handle List I chemicals must register with the DEA and comply with strict record-keeping, reporting, and security protocols.

European Union

The European Union has also implemented robust measures to control drug precursors. PMK is classified as a Category 1 precursor in the EU.[1][2] This classification entails strict rules for trade, requiring licenses for operators and permits for individual transactions. The regulations aim to ensure that trade in these substances is for legitimate purposes only and that any suspicious transactions are reported to the competent authorities.

Other Jurisdictions

Many other countries have implemented similar controls in line with the UN conventions. For example:

-

In Brazil , PMK is classified as a Class D1 drug precursor.[1]

-

In Australia , 3,4-methylenedioxyphenyl-2-propanone is listed as a controlled precursor, requiring import and export licenses and permits.[6]

-

Canada also controls precursor chemicals, and as a signatory to the UN conventions, it has measures in place to regulate substances like PMK.[7]

Data Presentation: Regulatory Classification of Piperonyl Methyl Ketone

The following table summarizes the regulatory classification of PMK in key international and national jurisdictions.

| Jurisdiction | Regulatory Body/Convention | Classification | Key Implications |

| International | United Nations | Table I Precursor | Highest level of international control, requiring strict monitoring of trade. |

| United States | Drug Enforcement Administration (DEA) | List I Chemical | Stringent registration, record-keeping, and reporting requirements. |

| European Union | European Commission | Category 1 Precursor | Requires licenses for operators and permits for individual transactions. |

| Brazil | N/A | Class D1 Drug Precursor | Subject to national drug precursor controls. |

| Australia | Office of Drug Control | Controlled Precursor | Requires import and export licenses and permits. |

Legitimate Uses and Research Applications

Despite its primary association with illicit drug production, PMK has limited legitimate uses. It is utilized as an analytical reference standard in forensic laboratories for the identification and quantification of substances in seized materials.[8] Additionally, it may be used in small quantities for research and development purposes, particularly in the fields of analytical chemistry and toxicology.[2][8] However, there are no significant legitimate industrial applications for PMK.[3]

Chemical Synthesis Pathway and Regulatory Logic

The stringent regulation of PMK is directly linked to its role as an immediate precursor to MDMA. The chemical pathway illustrates this relationship and provides the scientific basis for its control.

References

- 1. 3,4-Methylenedioxyphenylpropan-2-one - Wikipedia [en.wikipedia.org]

- 2. Piperonyl methyl ketone|4676-39-5 - MOLBASE Encyclopedia [m.molbase.com]

- 3. grokipedia.com [grokipedia.com]

- 4. incb.org [incb.org]

- 5. 3,4-Methylenedioxyphenyl-2-propanone | C10H10O3 | CID 78407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4-methylenedioxyphenyl-2-propanone | Office of Drug Control (ODC) [odc.gov.au]

- 7. Canada Gazette, Part 2, Volume 158, Number 12: Order Amending Schedules I and VI to the Controlled Drugs and Substances Act (Synthetic Opioids and Emerging Fentanyl Precursors) [gazette.gc.ca]

- 8. caymanchem.com [caymanchem.com]

The Industrial Versatility of Piperonyl Acetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Piperonyl acetone (B3395972), also known as 4-(1,3-benzodioxol-5-yl)butan-2-one, is a versatile aromatic compound with a range of existing and potential industrial applications. Its characteristic sweet, floral, and slightly woody odor has cemented its place in the fragrance and flavor industries. Beyond its sensory properties, its chemical structure, featuring a methylenedioxy group, positions it as a compound of interest for insecticide formulations and as a potential intermediate in chemical synthesis. This technical guide provides an in-depth overview of the core industrial applications of piperonyl acetone, presenting quantitative data, detailed experimental protocols, and visualizations of key chemical and biological pathways.

Application in the Fragrance and Flavor Industry

This compound is a well-established ingredient in the fragrance and flavor sector, valued for its unique scent profile and compatibility with other aromatic compounds.

Sensory Profile: It possesses an intensely sweet, floral, and slightly woody-powdery odor, with notes reminiscent of heliotrope, cherry, and raspberry.[1][2] This makes it a valuable component in a variety of fragrance compositions, including lilac, lily, sweet pea, and carnation.[1][2] In the flavor industry, it is used to impart sweet and fruity notes, particularly in cherry and vanilla imitations.[1][2]

Data Presentation: Concentration in Formulations

The concentration of this compound varies depending on the final product. The following table summarizes typical usage levels.

| Product Type | Typical Concentration of Fragrance Oils | Recommended this compound Usage Level in Fragrance Concentrate | This compound Concentration in Final Product (Flavors) |

| Eau de Parfum (EDP) | 15-20% | Up to 15.0% | - |

| Eau de Toilette (EDT) | 5-15% | Up to 15.0% | - |

| Eau de Cologne (EDC) | 2-4% | Up to 15.0% | - |

| Skin Creams, Shampoos | 0.2-1% | Up to 15.0% | - |

| Flavored Foods (e.g., ice cream, beverages) | - | - | 8 - 50 ppm |

Data sourced from various perfumery guides and chemical suppliers.[1][2][3][4]

Experimental Protocol: Sensory and Analytical Evaluation

The characterization of fragrances containing this compound typically involves a combination of sensory and analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) coupled with an olfactory port (GC-O) is a standard method.

Objective: To identify and characterize the odor contribution of this compound in a fragrance blend.

Methodology:

-

Sample Preparation: The fragrance oil is diluted in a suitable solvent, such as ethanol (B145695).

-

GC-MS Analysis:

-

An aliquot of the diluted sample is injected into a GC-MS system.

-

The GC separates the individual volatile compounds in the mixture based on their boiling points and polarity.

-

The MS detector fragments the eluted compounds, generating a unique mass spectrum for each, which allows for identification by comparison to a spectral library.

-

-

Olfactory Port (GC-O) Analysis:

-

The effluent from the GC column is split, with one portion directed to the MS detector and the other to a heated olfactory port.

-

A trained sensory analyst sniffs the effluent at the olfactory port and provides a description of the odor as each compound elutes.

-

This allows for the direct correlation of a specific chemical compound (identified by MS) with its perceived scent.

-

-

Data Analysis: The retention time, mass spectrum, and odor description are correlated to confirm the presence and sensory impact of this compound in the fragrance mixture.

Potential as an Insecticide Synergist

While not an insecticide itself, this compound's methylenedioxyphenyl group is characteristic of compounds that act as insecticide synergists.[5] Synergists enhance the efficacy of active insecticidal ingredients, such as pyrethrins (B594832) and pyrethroids, by inhibiting the insect's natural defense mechanisms.[6][7]

Mechanism of Action: The primary mechanism for this synergistic effect is the inhibition of cytochrome P450 monooxygenases (P450s), a family of enzymes crucial for detoxification in insects.[7][8] The methylenedioxyphenyl group of synergists like piperonyl butoxide (PBO) is metabolized by P450 enzymes to form a carbene intermediate. This intermediate binds tightly to the heme iron of the cytochrome P450, forming a stable and inactive metabolite-intermediate complex.[9][10] This inactivation prevents the enzyme from detoxifying the insecticide, leading to a lethal accumulation of the toxic agent in the insect.

Visualization: Mechanism of Cytochrome P450 Inhibition

Caption: Cytochrome P450 inhibition by a methylenedioxyphenyl compound like this compound.

Data Presentation: Synergistic Effect of Piperonyl Butoxide (PBO)

| Insecticide | Target Pest | PBO:Insecticide Ratio | Synergistic Ratio (SR) | Reference |

| alpha-cypermethrin (B165848) | Lucilia cuprina (insecticide-susceptible) | 20:1 | 13.5 | [11] |

| alpha-cypermethrin | Lucilia cuprina (insecticide-susceptible) | 5:1 | 7.6 | [11] |

| deltamethrin | Rhyzopertha dominica (resistant strain) | 15:1 | 27.0 | [12] |

| pyrethrins | Hyalella azteca | 50:1 | 3.2 - 3.4 | [6] |

These data for PBO illustrate the potential for methylenedioxyphenyl compounds to significantly enhance insecticide potency.

Experimental Protocol: Evaluating Insecticide Synergism

Objective: To determine the synergistic ratio of this compound with a given insecticide against a target insect species.

Methodology:

-

Insect Rearing: A susceptible strain of the target insect is reared under controlled laboratory conditions.

-

Toxicity Bioassay - Insecticide Alone:

-

A range of concentrations of the insecticide (e.g., a pyrethroid) dissolved in a suitable solvent (e.g., acetone) are prepared.

-

Insects are treated with each concentration, typically via topical application or exposure to a treated surface.

-

Mortality is recorded after a set period (e.g., 24 or 48 hours).

-

The data is subjected to probit analysis to determine the LC50 (the concentration that kills 50% of the population).

-

-

Toxicity Bioassay - Insecticide + Synergist:

-

A fixed, non-lethal dose of this compound is selected.

-

A range of concentrations of the insecticide are prepared, each containing the fixed dose of this compound.

-

The bioassay is repeated as described in step 2.

-

The LC50 of the insecticide in the presence of this compound is determined.

-

-

Calculation of Synergistic Ratio (SR):

-

SR = (LC50 of insecticide alone) / (LC50 of insecticide + this compound).

-

An SR value significantly greater than 1 indicates synergism.

-

Application in Chemical Synthesis